molecular formula C11H16ClNO3S B5295635 N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide

N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide

Cat. No. B5295635
M. Wt: 277.77 g/mol
InChI Key: FDBVRPXHPGFAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide (CMBS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide is not fully understood, but it is believed to act by modifying the function of proteins through the formation of covalent bonds with amino acid residues. This can lead to changes in protein structure and function, which can be used to investigate a variety of biological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide has been found to have a variety of biochemical and physiological effects, including the inhibition of ion channels and the modulation of neurotransmitter release. It has also been found to have anti-inflammatory and anti-tumor properties, making it a potentially useful tool for investigating these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide is its ability to selectively modify proteins, allowing for the investigation of specific biological processes. However, its use can be limited by its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide, including its use in the development of new drugs and therapies for a variety of diseases. It may also be used to investigate the role of specific proteins in various biological processes, and to develop new methods for the modification of proteins in vivo. Additionally, further studies may be needed to fully understand the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with butanesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide as a white crystalline solid.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-butanesulfonamide has been used in a variety of scientific research applications, including as a crosslinking agent for proteins and as a tool for investigating the structure and function of ion channels. It has also been used in studies of the mechanisms of neurotransmitter release and the role of calcium in synaptic transmission.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-3-4-7-17(14,15)13-10-8-9(12)5-6-11(10)16-2/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBVRPXHPGFAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)butane-1-sulfonamide

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